2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazin derivative characterized by a bicyclic heteroaromatic core fused with a pyrazole ring. Key structural features include:
- A cyclopropyl group at position 4, which introduces steric constraints and metabolic stability.
- A 4-fluorophenyl substituent at position 1, contributing to electronic modulation and lipophilicity.
- An acetamide moiety at position 6, which may enhance hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-10-3-5-11(6-4-10)22-15-12(7-19-22)14(9-1-2-9)20-21(16(15)24)8-13(18)23/h3-7,9H,1-2,8H2,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBYZVBSVUCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Aryl Substituents : The 4-fluorophenyl group (target) balances lipophilicity and electronic effects, whereas the 4-trifluoromethylphenyl () and 2-methoxyphenyl () groups introduce stronger electron-withdrawing or -donating properties .
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound likely confers moderate lipophilicity (clogP ~2.5–3.0*), intermediate between the hydrophilic 2-methoxyphenyl () and the highly lipophilic 4-trifluoromethylphenyl () .
- Solubility : The unsubstituted acetamide (-NH2) in the target compound may enhance aqueous solubility compared to N-aryl acetamides (e.g., –4) .
Spectral Data and Analytical Characterization
While spectral data for the target compound is unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy: A strong C=O stretch (~1680–1700 cm⁻¹) is expected for the pyridazinone and acetamide moieties, similar to compound 4f (1684 cm⁻¹) .
- NMR Spectroscopy :
Hypothetical Pharmacological Implications
- Kinase Inhibition : The pyrazolo[3,4-d]pyridazin scaffold is associated with kinase inhibition. The cyclopropyl group may enhance selectivity by reducing steric clashes in binding pockets .
- Metabolic Stability: Fluorine and cyclopropyl substituents are known to block oxidative metabolism, suggesting improved pharmacokinetics compared to (chlorophenyl) and (trifluoromethylphenyl) .
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